4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often utilized in the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with a suitable alkene. One common method is the hydroboration of 3-methylbut-2-en-2-ol with a borane reagent, followed by oxidation to yield the desired dioxaborolane compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from reactions involving this compound include boronic acids, boronic esters, and various substituted boron compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles and electrophiles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-methylbut-1-en-2-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-1-yl)-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to form stable boron-carbon bonds makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXDKYPKRJWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435992 | |
Record name | 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219488-99-0 | |
Record name | 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 219488-99-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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